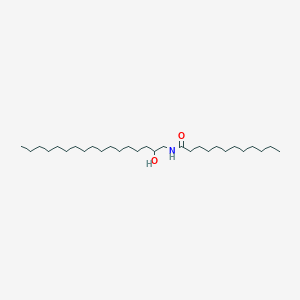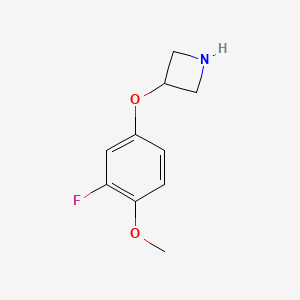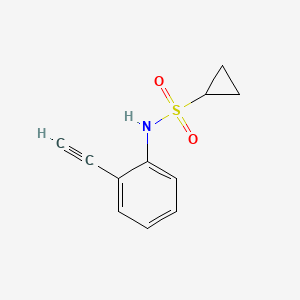
N-lauroyl-1-desoxyMethylsphinganine (M17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-lauroyl-1-desoxyMethylsphinganine, also known as N-dodecanoyl-1-desoxymethylsphinganine, is a bioactive lipid belonging to the sphingolipid family. It is commonly referred to as 1-desoxymethyldihydroceramide. This compound is notable for its role as a potent inhibitor of sphingolipid metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-lauroyl-1-desoxyMethylsphinganine is synthesized through the N-acylation of 1-desoxymethylsphinganine. The reaction involves the use of fatty acyl-CoA and ceramide synthases (CerS) as catalysts . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of N-lauroyl-1-desoxyMethylsphinganine involves large-scale synthesis using similar N-acylation processes. The compound is produced in powder form and stored at -20°C to maintain its stability and bioactivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-lauroyl-1-desoxyMethylsphinganine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired product but typically involve controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-lauroyl-1-desoxyMethylsphinganine. These derivatives have distinct chemical properties and biological activities .
Applications De Recherche Scientifique
N-lauroyl-1-desoxyMethylsphinganine has several scientific research applications, including:
Chemistry: It is used as a model compound to study sphingolipid metabolism and the effects of sphingolipid inhibitors.
Biology: It is used to investigate the role of sphingolipids in cellular processes, such as cell signaling, apoptosis, and membrane structure.
Medicine: It has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.
Mécanisme D'action
N-lauroyl-1-desoxyMethylsphinganine exerts its effects by inhibiting ceramide synthases (CerS), which catalyze the acylation of sphingoid bases using fatty acyl-CoA. This inhibition results in a decrease in desoxymethylsphinganine levels and an accumulation of sphinganine. The compound’s molecular targets include various enzymes involved in sphingolipid metabolism, and its pathways involve the regulation of sphingolipid biosynthesis and degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-C16-deoxysphinganine: Another N-acylated form of 1-deoxysphinganine with a longer fatty acyl chain.
N-C12-deoxysphingosine: A similar compound with a different sphingoid base structure.
N-C241-deoxysphingosine: A compound with an even longer fatty acyl chain and a double bond in the acyl chain.
Uniqueness
N-lauroyl-1-desoxyMethylsphinganine is unique due to its specific fatty acyl chain length (C12) and its potent inhibitory effects on sphingolipid metabolism. Its distinct chemical structure and biological activity make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C29H59NO2 |
|---|---|
Poids moléculaire |
453.8 g/mol |
Nom IUPAC |
N-(2-hydroxyheptadecyl)dodecanamide |
InChI |
InChI=1S/C29H59NO2/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-28(31)27-30-29(32)26-24-22-20-17-12-10-8-6-4-2/h28,31H,3-27H2,1-2H3,(H,30,32) |
Clé InChI |
WTQWTKLHSAHXCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(CNC(=O)CCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B12067583.png)

![1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione](/img/structure/B12067595.png)
![[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate](/img/structure/B12067605.png)





![(8R,9S,10R,13S,14S,16S,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12067648.png)

![tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12067668.png)
![[4-(2,2-Difluoropropoxy)phenyl]methanamine](/img/structure/B12067676.png)

